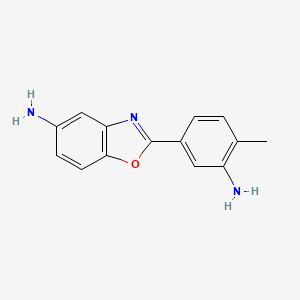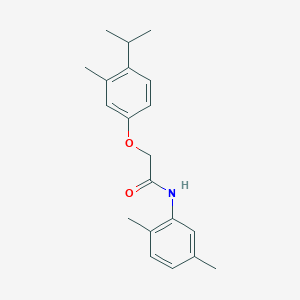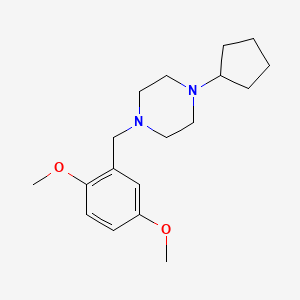![molecular formula C19H20N2OS B5634763 2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5634763.png)
2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds structurally related to 2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole, often involves the cyclo-condensation of hydrazides with carbon disulfide followed by S-alkylation. A novel series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives synthesized through this method showed moderate to good antifungal activity, highlighting the chemical versatility and biological relevance of the oxadiazole ring structure (Shelke et al., 2014).
Molecular Structure Analysis
Structural elucidation and analysis are crucial for understanding the interactions and reactivity of 1,3,4-oxadiazole derivatives. Compounds similar to 2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole have been structurally characterized using techniques such as X-ray diffraction, revealing detailed insights into their molecular geometry and electronic configuration. This foundational knowledge supports the exploration of their physical and chemical properties and potential applications in various fields.
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo a range of chemical reactions, attributed to the reactivity of the oxadiazole ring. For instance, the Mannich reaction has been applied to 5-phenyl-1,3,4-oxadiazole-2-thione derivatives, demonstrating the synthetic versatility of oxadiazole compounds through the formation of N-aminomethylation compounds, which were analyzed for their conformational isomers and stability (Roman et al., 2007).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, boiling points, solubility, and crystallinity, are determined by their molecular structure. These properties are critical for the practical application of these compounds in material science and organic synthesis. The mesogenic properties of certain 1,3,4-oxadiazole compounds, for example, have been evaluated using techniques like differential scanning calorimetry and polarizing optical microscopy, indicating their potential in liquid crystal technology (Fouad et al., 2018).
Safety and Hazards
Future Directions
The study of oxadiazoles is an active area of research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research on “2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole” could involve exploring its biological activity, optimizing its synthesis, or investigating its mechanism of action.
properties
IUPAC Name |
2-(4-methylphenyl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-7-16(8-6-12)18-20-21-19(22-18)23-11-17-14(3)9-13(2)10-15(17)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZKITZHXRBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B5634708.png)

![2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol](/img/structure/B5634717.png)

![methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5634729.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)
![9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634740.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1,3-oxazol-5-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5634745.png)
![8-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5634755.png)
![N-[4-(acetylamino)phenyl]-2-furamide](/img/structure/B5634761.png)
![4-{[3-chloro-4-(4-methylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5634774.png)
![1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5634777.png)